Spectroscopic characterization of Ethyl 5-fluorobenzofuran-2-carboxylate
Spectroscopic characterization of Ethyl 5-fluorobenzofuran-2-carboxylate
A Guide to the Spectroscopic Characterization of Ethyl 5-fluorobenzofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Fluorinated Benzofuran Scaffold
Ethyl 5-fluorobenzofuran-2-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The benzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern drug design.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3]
The 5-fluoro substitution on the benzofuran ring, combined with the ethyl carboxylate group at the 2-position, creates a molecule with specific electronic and steric properties that are crucial for its interaction with biological systems. Consequently, researchers in drug development and medicinal chemistry require unambiguous methods for its structural confirmation and purity assessment.
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Ethyl 5-fluorobenzofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental choices and interpretation of results. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a complete spectroscopic "fingerprint" of this important molecule.
Molecular Structure and Spectroscopic Implications
To effectively interpret spectroscopic data, one must first understand the molecule's structure and the distinct chemical environments of its atoms.
Caption: General workflow for NMR spectroscopy. [4]
¹³C NMR and ¹⁹F NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton, while ¹⁹F NMR is highly specific to the fluorine environment. The key diagnostic feature in the ¹³C NMR spectrum will be the large one-bond C-F coupling constant (¹JC5-F) and smaller two- and three-bond couplings.
Predicted ¹³C and ¹⁹F NMR Data (101 MHz, CDCl₃)
| Nucleus | Atom(s) | Predicted δ (ppm) | Coupling Constant(s) (J, Hz) | Rationale |
|---|---|---|---|---|
| ¹³C | C=O | ~160 | - | Typical chemical shift for an ester carbonyl carbon. |
| C-5 | ~159 | ¹JC5-F ≈ 240 | Directly attached to fluorine, resulting in a large upfield shift and a very large one-bond coupling constant. | |
| C-7a | ~149 | ³JC7a-F ≈ 10 | A quaternary carbon showing three-bond coupling to fluorine. | |
| C-2 | ~145 | - | Quaternary carbon attached to the ester and furan oxygen. | |
| C-3a | ~122 | ³JC3a-F ≈ 10 | Quaternary carbon showing three-bond coupling to fluorine. | |
| C-7 | ~118 | ⁴JC7-F ≈ 4 | Four-bond coupling to fluorine is small but often observable. | |
| C-4 | ~112 | ²JC4-F ≈ 25 | Two-bond coupling to fluorine results in a significant splitting. | |
| C-6 | ~107 | ²JC6-F ≈ 25 | Shielded by the fluorine atom and shows a two-bond coupling. | |
| C-3 | ~115 | - | Furan ring carbon protonated. | |
| -OCH₂- | ~61 | - | Methylene carbon of the ethyl ester. | |
| -CH₃ | ~14 | - | Methyl carbon of the ethyl ester. |
| ¹⁹F | F-5 | ~ -115 to -125 | Multiplet | The chemical shift is typical for an aryl fluoride. It will appear as a multiplet due to coupling with H-4, H-6, and H-7. |
Note: ¹³C NMR spectra are often acquired with proton decoupling. The C-F couplings will still be present.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic & Furan C-H | Characteristic of sp² C-H bonds. |
| ~2980-2850 | C-H stretch | Alkyl C-H | From the ethyl ester group. |
| ~1725-1710 | C=O stretch | Ester Carbonyl | Strong, sharp absorption, highly diagnostic for the ester group. [5] |
| ~1620-1450 | C=C stretch | Aromatic Ring | Multiple bands indicating the presence of the benzene ring. |
| ~1250-1200 | C-F stretch | Aryl-Fluoride | A strong band characteristic of the carbon-fluorine bond. |
| ~1300-1000 | C-O stretch | Ester & Furan | Two distinct strong absorptions are expected for the C-O single bonds of the ester and the furan ether linkage. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid Ethyl 5-fluorobenzofuran-2-carboxylate powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background. Analyze the spectrum for the characteristic absorption bands listed above.
Caption: Workflow for ATR-FTIR spectroscopy. [6]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.
Molecular Formula: C₁₁H₉FO₃ Exact Mass: 208.0536 Molecular Weight: 208.18 g/mol
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Fragmentation Pathway | Rationale |
|---|---|---|---|
| 208 | [M]⁺• | Molecular Ion | The parent ion, representing the intact molecule with one electron removed. |
| 180 | [M - C₂H₄]⁺• | McLafferty Rearrangement | Loss of a neutral ethylene molecule from the ethyl ester group. |
| 163 | [M - OCH₂CH₃]⁺ | α-cleavage | Loss of the ethoxy radical (•OEt, 45 Da) is a classic fragmentation of ethyl esters, yielding a stable acylium ion. [6][7] |
| 135 | [M - OEt - CO]⁺ | Decarbonylation | Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 163 fragment. This is a common pathway for acylium ions. [8][9] |
| 107 | [C₇H₄FO]⁺ | Benzofuran Ring Fragmentation | Represents a fragment of the fluorinated benzoyl moiety. |
Caption: A plausible EI-MS fragmentation pathway for the title compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer. For EI, this is often done via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is compared against known mechanisms to verify the structure.
Conclusion
The unambiguous characterization of Ethyl 5-fluorobenzofuran-2-carboxylate is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, enhanced by the diagnostic C-F and H-F coupling constants, provides definitive proof of the molecular structure and isomeric purity. FTIR spectroscopy rapidly confirms the presence of key functional groups, notably the ester carbonyl and the C-F bond. Finally, mass spectrometry verifies the molecular weight and offers further structural insight through predictable fragmentation patterns. Together, these methods provide a robust and self-validating analytical package essential for any researcher working with this valuable fluorinated heterocyclic compound.
References
-
Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. S. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]
-
Mandewale, M., et al. (2016). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. Available at: [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]
-
Iqbal, N., & Ali, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
-
Taha, M. O., & Tarazi, H. (2024). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. Available at: [Link]
-
Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., & Habib, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran - IR Spectrum. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 5-[(2-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate. Available at: [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. Available at: [Link]
-
Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Dias, H. J., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
